Cas no 111570-63-9 (3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-)

111570-63-9 structure
Product name:3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-
3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-
- (6E)-4-(1,3-benzodioxol-5-yl)-6-(2,4-dimethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3a,4,5-tetrahydro-1H-indazol-3-one
- (6E)-4-benzo[1,3]dioxol-5-yl-6-(2,4-dimethoxy-6-oxo-1-cyclohexa-2,4-di enylidene)-2,3a,4,5-tetrahydro-1H-indazol-3-one
- 3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl...
- (6E)-4-(1,3-benzodioxol-5-yl)-6-(2,4-dimethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,3a,4,5,6-hexahydro-3H-indazol-3-one
- 3H-Indazol-3-one, 2,3a,4,5-tetrahydro-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxy-4,6-dimethoxyphenyl)-
- 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone
- BRN 5175796
- (6E)-4-benzo[1,3]dioxol-5-yl-6-(2,4-dimethoxy-6-oxo-1-cyclohexa-2,4-di enylidene)-2,3a,4,5-tetrahydr
- 4-(1,3-benzodioxol-5-yl)-6-(2-hydroxy-4,6-dimethoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one
- 111570-63-9
-
- Inchi: InChI=1S/C22H20N2O6/c1-27-13-8-16(25)20(19(9-13)28-2)12-5-14(21-15(6-12)23-24-22(21)26)11-3-4-17-18(7-11)30-10-29-17/h3-4,6-9,14,21,25H,5,10H2,1-2H3,(H,24,26)
- InChI Key: PARAJVFQZBQLAV-UHFFFAOYSA-N
- SMILES: O1C2C=CC(C3CC(C4C(OC)=CC(OC)=CC=4O)=CC4C3C(=O)NN=4)=CC=2OC1
Computed Properties
- Exact Mass: 408.1322
- Monoisotopic Mass: 408.132136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 901
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 95.1
Experimental Properties
- Density: 1.44
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.67
- PSA: 95.12
- LogP: 2.58170
3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)- Related Literature
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
2. Book reviews
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
111570-63-9 (3H-Indazol-3-one,4-(1,3-benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-) Related Products
- 2228347-64-4(tert-butyl N-4-methoxy-2-(2-oxopropyl)phenylcarbamate)
- 1177285-05-0(6-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine)
- 1707379-59-6(4-tert-Butyl-5-methanesulfonyl-thiazol-2-ylamine)
- 37439-34-2(Sodium 3,5,6-trichloro-2-pyridinol)
- 2171668-61-2(2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-3,3-dimethylbutanoic acid)
- 147396-76-7((hex-2-en-1-yl)(methyl)amine)
- 2172566-64-0(2-(7-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid)
- 2648861-52-1((3S)-3-fluorobutane-1-sulfonyl fluoride)
- 532973-89-0(N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)
- 1214211-06-9(methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent
